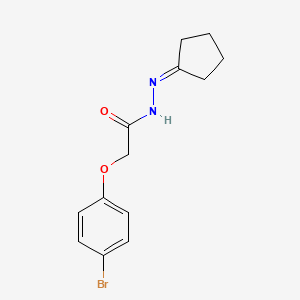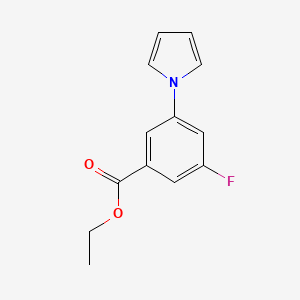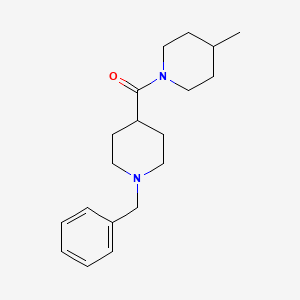
N'-(acridin-9-yl)quinoline-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(acridin-9-yl)quinoline-2-carbohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties . The unique structure of N’-(acridin-9-yl)quinoline-2-carbohydrazide, which combines the acridine and quinoline moieties, makes it a compound of interest in various scientific research fields.
準備方法
The synthesis of N’-(acridin-9-yl)quinoline-2-carbohydrazide typically involves the reaction of acridine derivatives with quinoline-2-carbohydrazide under specific conditions. One common method involves the condensation of acridine-9-carbaldehyde with quinoline-2-carbohydrazide in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
化学反応の分析
N’-(acridin-9-yl)quinoline-2-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
科学的研究の応用
N’-(acridin-9-yl)quinoline-2-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of N’-(acridin-9-yl)quinoline-2-carbohydrazide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . The compound’s planar structure allows it to fit between the base pairs of the DNA double helix, leading to the unwinding of the helical structure and subsequent inhibition of DNA-related processes .
類似化合物との比較
N’-(acridin-9-yl)quinoline-2-carbohydrazide can be compared with other similar compounds, such as:
Acridine derivatives: These compounds share the acridine moiety and exhibit similar biological activities, including anticancer and antimicrobial properties.
Quinoline derivatives: These compounds share the quinoline moiety and are known for their antimalarial and anticancer activities.
Amsacrine: A well-known acridine derivative used as an anticancer agent.
特性
分子式 |
C23H16N4O |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
N'-acridin-9-ylquinoline-2-carbohydrazide |
InChI |
InChI=1S/C23H16N4O/c28-23(21-14-13-15-7-1-4-10-18(15)24-21)27-26-22-16-8-2-5-11-19(16)25-20-12-6-3-9-17(20)22/h1-14H,(H,25,26)(H,27,28) |
InChIキー |
FJQGOABUSNNJEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NNC3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)




![4-{[1-(3,4-Dimethoxyphenyl)-2-methoxy-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B12455004.png)
![7-Tert-butyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12455012.png)
![2-[(2-Methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B12455020.png)

![3,5-dichloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B12455025.png)
![[(2-Methoxynaphthalen-1-yl)methylideneamino]thiourea](/img/structure/B12455030.png)

![(1R,2S)-2-({4-[(1S,2R)-2-Carboxycyclohexaneamido]phenyl}carbamoyl)cyclohexane-1-carboxylic acid](/img/structure/B12455057.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]naphthalen-1-amine](/img/structure/B12455058.png)
